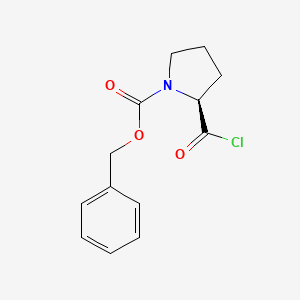

N-Cbz-D-proline chloride

概要

説明

N-Cbz-D-proline chloride is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a chlorocarbonyl group, and a pyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-D-proline chloride typically involves the reaction of (S)-pyrrolidine-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, the use of more efficient purification methods, such as high-performance liquid chromatography (HPLC), can be employed to achieve the desired product quality .

化学反応の分析

Peptide Bond Formation

The acid chloride group undergoes nucleophilic acyl substitution with amines, facilitating peptide coupling without requiring additional activating agents. This reaction typically proceeds under mild conditions (0-25°C) in aprotic solvents like THF or DCM:

Key characteristics:

-

Rate acceleration due to the electron-withdrawing Cbz group.

Oxidation Reactions

The pyrrolidine ring undergoes site-selective oxidation:

Epoxidation proceeds via a cis-dihydroxylation intermediate, with the Cbz group directing electrophilic attack to the C3-C4 position .

Ring-Opening Reactions

The epoxide derivatives undergo nucleophilic ring-opening:

Observed nucleophiles :

Steric effects from the Cbz group favor nucleophilic attack at C3 over C4 .

Protecting Group Manipulation

The Cbz group can be selectively removed or modified:

| Reaction | Reagents | Outcome |

|---|---|---|

| Hydrogenolysis | H, Pd/C | Free amine (D-proline) |

| Acidolysis | HBr/AcOH | Deprotection without racemization |

| Saponification | LiOH/HO | Carboxylic acid formation |

Hydrogenolysis proceeds quantitatively in ethanol at 25°C, preserving the pyrrolidine ring’s integrity .

Pyrrolidine Ring Functionalization

The ring undergoes substitutions and eliminations:

-

Tosylation : p-Toluenesulfonyl chloride in pyridine at 4°C yields N-Cbz-4-tosyl-D-proline, a versatile leaving group .

-

Elimination : Microwave-assisted pyrolysis with NaCO generates 3,4-dehydro-D-proline derivatives .

-

Mitsunobu reaction : Converts secondary alcohols to inverted stereochemistry using DEAD/PPh .

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

-

Polar aprotic solvents (DMF, THF): Accelerate peptide coupling but risk racemization above 30°C .

-

2-Methyl-2-butanol (2M2B) : Suppresses esterification side reactions during amidation .

-

Toluene : Preferred for high-temperature (>80°C) reactions due to low dielectric constant.

Analytical Characterization

Critical methods for monitoring reactions:

-

1^11H NMR :

-

HPLC-MS :

-

Polarimetry :

This compound’s versatility is exemplified in syntheses of antiviral agents and enzyme inhibitors, where its stereochemical control and orthogonal reactivity enable complex molecular architectures . Recent advances exploit its epoxide derivatives for click chemistry applications, particularly in PROTAC development .

科学的研究の応用

N-Cbz-D-proline chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of agrochemicals and materials

作用機序

The mechanism of action of N-Cbz-D-proline chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites, leading to changes in the protein’s activity and function .

類似化合物との比較

Similar Compounds

- Tert-butyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate

- Phenyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate

- Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate

Uniqueness

N-Cbz-D-proline chloride is unique due to its chiral nature and the presence of a benzyl group, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for the synthesis of chiral drugs and other enantioselective applications .

特性

分子式 |

C13H14ClNO3 |

|---|---|

分子量 |

267.71 g/mol |

IUPAC名 |

benzyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |

InChIキー |

IBNYJZJSXDGJNG-NSHDSACASA-N |

異性体SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |

正規SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。